N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is a complex organic compound with the molecular formula C20H22FN3O3. It is characterized by the presence of a fluorobenzyl group, a benzylidene moiety, and a morpholinyl ring, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-fluorobenzyl alcohol with benzaldehyde under acidic conditions to form the benzylidene intermediate.
Hydrazide Formation: The benzylidene intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Morpholinyl Acetohydrazide Formation: Finally, the hydrazide is reacted with 4-morpholinecarboxaldehyde under basic conditions to yield N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- N’-{2-[(2-bromobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- N’-{2-[(2-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
Uniqueness
N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H22FN3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H22FN3O3/c21-18-7-3-1-6-17(18)15-27-19-8-4-2-5-16(19)13-22-23-20(25)14-24-9-11-26-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,25)/b22-13- |
InChI Key |
BILODDFQBSNCDS-XKZIYDEJSA-N |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.